2,3-Epoxyaflatoxin B1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

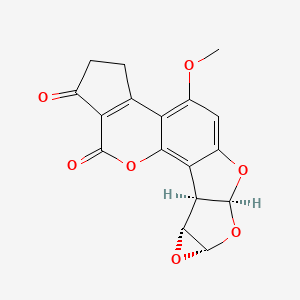

2, 3-Epoxyaflatoxin b1, also known as aflatoxin B1 8, 9-epoxide or afb epoxide, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 2, 3-Epoxyaflatoxin b1 is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2, 3-epoxyaflatoxin B1 is primarily located in the cytoplasm.

Aflatoxin B1 exo-8,9-epoxide is an aflatoxin. It has a role as a human metabolite.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

2,3-Epoxyaflatoxin B1 is formed through the metabolic activation of Aflatoxin B1 via cytochrome P450 enzymes. This compound exhibits strong electrophilic characteristics, allowing it to interact with biomolecules such as DNA, leading to mutagenic effects. Its structure facilitates the formation of adducts with nucleophilic sites in DNA, which is a critical pathway in its carcinogenicity.

Toxicological Studies

Research on this compound primarily focuses on its toxicological effects. Studies have demonstrated that this compound induces oxidative stress and apoptosis in various cell lines. For instance:

- Cell Line Studies : Investigations using human liver cell lines have shown that exposure to this compound results in increased levels of reactive oxygen species and activation of apoptotic pathways .

- Animal Models : In vivo studies have revealed that administration of this compound leads to liver damage and tumorigenesis in rodent models, highlighting its role as a potent carcinogen .

Environmental Monitoring

This compound is also studied in the context of environmental contamination:

- Food Safety : The presence of Aflatoxins in agricultural products poses risks to human health. Research has focused on detecting this compound in foodstuffs using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure food safety .

- Bioremediation : Some studies have explored the use of microorganisms capable of degrading aflatoxins, including this compound. These approaches aim to mitigate the impact of aflatoxins in contaminated environments .

Data Tables

| Application Area | Methodology | Findings |

|---|---|---|

| Toxicological Studies | Cell line assays | Induction of oxidative stress and apoptosis |

| Animal Models | Rodent studies | Liver damage and tumorigenesis observed |

| Environmental Monitoring | LC-MS analysis | Detection of aflatoxins in food products |

| Bioremediation | Microbial degradation studies | Identification of microorganisms capable of detoxifying aflatoxins |

Case Study 1: Toxicity Assessment in Human Liver Cells

A study assessed the toxicity of this compound on human hepatocytes. Results indicated significant cytotoxicity at low concentrations, with a marked increase in apoptotic markers compared to control groups.

Case Study 2: Food Contamination Analysis

In a survey conducted on corn samples from various regions, this compound was detected at levels exceeding regulatory limits in several samples. This study underscored the need for stringent monitoring protocols to safeguard public health.

Eigenschaften

CAS-Nummer |

42583-46-0 |

|---|---|

Molekularformel |

C17H12O7 |

Molekulargewicht |

328.27 g/mol |

IUPAC-Name |

(3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione |

InChI |

InChI=1S/C17H12O7/c1-20-7-4-8-11(12-14-17(23-14)24-16(12)21-8)13-10(7)5-2-3-6(18)9(5)15(19)22-13/h4,12,14,16-17H,2-3H2,1H3/t12-,14-,16+,17+/m1/s1 |

InChI-Schlüssel |

KHBXRZGALJGBPA-IRWJRLHMSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |

Isomerische SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@@H]6[C@@H](O6)O[C@@H]5OC4=C1 |

Kanonische SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |

Key on ui other cas no. |

42583-46-0 |

Physikalische Beschreibung |

Solid |

Synonyme |

AFB epoxide AFB1-2,3-oxide aflatoxin B1-2,3-oxide aflatoxin B1-8,9-epoxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.